Quinoline is a heterocyclic aromatic nitrogen compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms. This compound and its derivatives have been recognized for their wide range of biological and pharmacological activities, including antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties9. Quinoline's synthetic versatility allows for the generation of a large number of structurally diverse derivatives, making it a privileged scaffold in drug discovery4.
Quinoline-based drugs, such as chloroquine and mefloquine, are known to interfere with the digestion of hemoglobin in the blood stages of the malaria parasite's life cycle. Chloroquine, for example, accumulates in the acidic vacuole of the parasite, inhibiting the polymerization of heme, which is toxic to the parasite3. Quinoline derivatives have also been shown to inhibit various cancer-related processes, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair4. Additionally, quinoline drugs have been identified to bind to proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), which may provide insights into their mechanism of action2.
Quinoline derivatives have shown significant anticancer activity through various mechanisms, such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation1. These compounds have been examined for their modes of function and selective activity against various cancer drug targets, with some quinoline candidates currently under clinical trials for the treatment of tumors10.
Quinoline-containing antimalarial drugs, such as chloroquine and mefloquine, have been mainstays of chemotherapy against malaria. They act by interfering with hemoglobin digestion and heme polymerization within the malaria parasite6. Resistance to these drugs has been a significant challenge, leading to the search for new quinoline-based agents with improved efficacy3.
Some quinoline-based drugs have been found to possess antitumor properties by blocking the cellular process of autophagy, particularly in glioma cells. These drugs induce endoplasmic reticulum (ER) stress-induced cell death and apoptosis, offering a novel class of autophagy inhibitors for the treatment of both newly diagnosed and recurrent gliomas7.
Quinoline and its derivatives have been tested for a wide range of biological activities. They have been evaluated for their antimycobacterial, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities, highlighting the versatility of the quinoline scaffold in new drug development8.
CAS No.: 636-47-5
CAS No.:
CAS No.: 5178-05-2
CAS No.: 1215111-77-5
CAS No.: